molecular formula C13H12ClNO2S B2420135 3-chloro-N-(4-methylphenyl)benzenesulfonamide CAS No. 16964-20-8

3-chloro-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B2420135
CAS RN: 16964-20-8
M. Wt: 281.75
InChI Key: NZMWVYQPRZLTOY-UHFFFAOYSA-N
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Description

“3-chloro-N-(4-methylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H12ClNO2S . It is also known as Sulfamethoxazole, a sulfonamide antibiotic used to treat numerous bacterial infections.


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “this compound”, involves intramolecular cyclization rearrangement reactions . A detailed synthesis process can be found in the referenced paper .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as FTIR, 1H NMR, and 13C NMR . More details about the molecular structure can be found in the referenced papers .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can be influenced by various factors. For instance, it has been used in the synthesis of new aryl thiazolone–benzenesulfonamides . More details about the chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 247.32 and a density of 1.3±0.1 g/cm3 . More details about the physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

Herbicide Selectivity and Metabolism

Another significant area of application for benzenesulfonamide derivatives is in agriculture, particularly as herbicides. Studies on chlorsulfuron, a compound related to 3-chloro-N-(4-methylphenyl)benzenesulfonamide, have elucidated its selectivity and metabolism in cereal crops. The selectivity of chlorsulfuron as a postemergence herbicide is attributed to the ability of cereal plants to metabolize this compound into a non-toxic product, whereas sensitive broadleaf plants exhibit little to no metabolism of the herbicide. This differential metabolism underscores the selective herbicidal action of chlorsulfuron in agricultural settings (Sweetser et al., 1982).

Cross-Coupling Reactions

Benzenesulfonamides have also been employed in cross-coupling reactions to synthesize complex organic molecules. For example, N-(2‘-Phenylphenyl)benzenesulfonamides have been used in reactions with acrylate esters to produce phenanthridine derivatives through C−H bond cleavage in the presence of a palladium-copper catalyst system. This methodology offers a novel route for synthesizing diverse organic compounds, expanding the utility of benzenesulfonamides in organic synthesis (Miura et al., 1998).

Schiff Base Synthesis and Biological Potential

The synthesis of Schiff bases from benzenesulfonamides and their biological potential has been explored. Novel Schiff bases derived from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and characterized. These compounds demonstrated enzyme inhibition potential against acetylcholinesterase and butyrylcholinesterase, alongside antioxidant activity. Such studies highlight the potential of benzenesulfonamide derivatives in developing therapeutic agents for conditions such as Alzheimer's disease (Kausar et al., 2019).

Mechanism of Action

Target of Action

The primary target of CHEMBL3943861, also known as 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide, is the progesterone receptor . This receptor plays a crucial role in the regulation of the menstrual cycle, pregnancy, and embryogenesis.

Mode of Action

The compound interacts with its target, the progesterone receptor, by acting as an antagonist This means it binds to the receptor and inhibits its normal function

properties

IUPAC Name

3-chloro-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-5-7-12(8-6-10)15-18(16,17)13-4-2-3-11(14)9-13/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMWVYQPRZLTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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